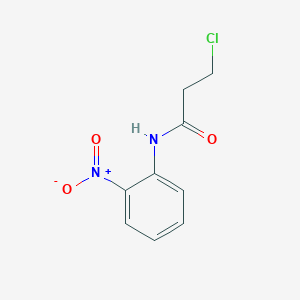

3-chloro-N-(2-nitrophenyl)propanamide

Description

Significance of Amide Scaffolds in Modern Organic Synthesis

Amide bonds are one of the most fundamental and prevalent functional groups in organic chemistry and biochemistry. Their importance is underscored by their presence in a vast number of pharmaceuticals, natural products, and biologically active compounds. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical component in the architecture of complex molecules, including peptides and proteins.

In modern organic synthesis, the formation of amide bonds is a cornerstone transformation. The development of efficient and selective amidation reactions remains an active area of research, with a continuous drive to discover milder and more sustainable methods. The versatility of the amide functional group allows for its incorporation into a wide range of molecular frameworks, serving as a key building block in the construction of intricate chemical structures with diverse functionalities.

Overview of Propanamide Derivatives in Chemical Research

Propanamide derivatives constitute a broad class of organic compounds that have been extensively studied, particularly in the fields of pharmacology and medicinal chemistry. The propanamide backbone can be readily modified with various substituents, leading to a diverse library of compounds with a wide spectrum of biological activities. Researchers have explored propanamide derivatives for their potential as anti-inflammatory, antibacterial, and antiviral agents. The specific nature and position of functional groups on the propanamide structure play a crucial role in determining the compound's interaction with biological targets.

Research Context of 3-chloro-N-(2-nitrophenyl)propanamide within Functionalized Amide Chemistry

Within the broader field of functionalized amide chemistry, this compound emerges as a compound with a unique combination of structural features. The presence of a chlorine atom on the propyl chain and a nitro group on the phenyl ring suggests its potential as a versatile intermediate in organic synthesis. The chloro-substituent can act as a leaving group in nucleophilic substitution reactions, allowing for further molecular elaboration. Concurrently, the nitro group can be reduced to an amine, providing a handle for subsequent chemical transformations.

While extensive research specifically dedicated to this compound is not widely documented in publicly available literature, its structural motifs are found in compounds of interest in medicinal chemistry. The N-(2-nitrophenyl) moiety, for instance, is a key component in strategies for amide bond formation through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.govacs.org This highlights the utility of the N-(2-nitrophenyl) group in facilitating novel synthetic methodologies.

The synthesis of related compounds, such as N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (rafoxanide), involves the amidation of a substituted aniline (B41778), demonstrating a common synthetic route for this class of molecules. nih.gov The study of this compound can, therefore, contribute to a deeper understanding of the reactivity and potential applications of bifunctional organic compounds.

Chemical Properties of this compound

The chemical and physical properties of this compound are determined by its molecular structure. While detailed experimental data for this specific compound is sparse, its properties can be inferred from available data and the analysis of its constituent functional groups.

| Property | Value |

| CAS Number | 2790-97-8 |

| Molecular Formula | C₉H₉ClN₂O₃ |

| Molecular Weight | 228.63 g/mol chemicalbook.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Note: Some properties are estimated based on the general characteristics of similar organic compounds.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 2-nitroaniline (B44862) with 3-chloropropionyl chloride. This is a standard method for the formation of amide bonds.

The reaction would typically be carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent would likely be an aprotic organic solvent like dichloromethane (B109758) or diethyl ether.

Reaction Scheme:

Further research into the optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to develop an efficient and high-yielding synthesis protocol.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULRZGMBDVZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Chloro N 2 Nitrophenyl Propanamide and Analogs

Reactivity of the Chloro Substituent (e.g., Nucleophilic Substitution Reactions)

The chlorine atom at the 3-position of the propanamide chain is susceptible to nucleophilic substitution. This reaction involves the replacement of the chloro group by a nucleophile. In analogs such as 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, the β-chloro substituent undergoes clean nucleophilic displacement without significant competing elimination reactions. This is a key difference from α-chloro analogs, where elimination often dominates under basic conditions.

The kinetics of this displacement have been shown to follow a second-order rate law with amine nucleophiles. This predictability allows for controlled functionalization of the molecule at this position.

Table 1: Kinetic Data for Nucleophilic Substitution

| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide | Amine | Acetonitrile | 25 | 3.8 x 10⁻⁴ |

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group attached to the phenyl ring is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group (-NH₂). This conversion is a critical step in many synthetic pathways, particularly for building heterocyclic systems via subsequent intramolecular reactions. The reduction of aromatic nitro compounds to anilines is a well-established industrial and laboratory process. wikipedia.org

A variety of methods are available for this transformation, allowing for selectivity in the presence of other reducible functional groups. wikipedia.orgresearchgate.net

Catalytic Hydrogenation : This is a common and efficient method. Reagents include hydrogen gas (H₂) with a metal catalyst such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.org This method is often preferred for its clean reaction profile.

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). wikipedia.org

Other Reagents : For enhanced chemoselectivity, other reagents can be employed. Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective. wikipedia.org A metal-free reduction can be achieved using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which is highly chemoselective and tolerates many functional groups. researchgate.netnih.gov

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Conditions | Selectivity/Notes |

| H₂ / Pd/C or Raney Ni | Catalytic | Highly efficient, but may also reduce other functional groups. |

| Fe, Sn, or Zn / HCl | Acidic | Classic, robust method. |

| SnCl₂ | Mild | Can be used for selective reductions. |

| Hydrazine Hydrate | Pressure-mediated | Can achieve selective reduction in the presence of an amide. researchgate.net |

| HSiCl₃ / Tertiary Amine | Metal-free | Highly chemoselective. researchgate.netnih.gov |

The resulting 2-aminophenyl derivative is a key intermediate for cyclization reactions.

Reactions Involving the Amide Linkage (e.g., Hydrolytic Cleavage, Reductive Transformations)

The amide bond in 3-chloro-N-(2-nitrophenyl)propanamide is the most stable of the common carboxylic acid derivatives, making its cleavage require more forceful conditions compared to esters or acid chlorides. pressbooks.pub

Hydrolytic Cleavage : Amides can be hydrolyzed back to their constituent carboxylic acid and amine components by heating in either aqueous acid or base. pressbooks.pubmasterorganicchemistry.com

Acid-catalyzed hydrolysis begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination steps lead to the formation of a carboxylic acid and an amine, with the final equilibrium being driven by the protonation of the released amine under the acidic conditions. pressbooks.pubyoutube.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. pressbooks.pubarkat-usa.org This process is generally more difficult than acid-catalyzed hydrolysis because the resulting amide ion (or amine) is a poor leaving group. pressbooks.pubumich.edu The equilibrium is driven by the final deprotonation of the carboxylic acid product by the released amine or ammonia. pressbooks.pub

Reductive Transformations : The reduction of amides to amines is a synthetically useful transformation that requires powerful reducing agents. Unlike hydrolysis, this reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). Reagents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom. pressbooks.puborganic-chemistry.org

Cyclization Reactions

The strategic placement of reactive functional groups in this compound and its analogs makes them excellent precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

A primary intramolecular cyclization pathway for this compound involves a two-step sequence. First, the nitro group is reduced to an amino group, as described in section 3.2. The resulting intermediate, N-(2-aminophenyl)-3-chloropropanamide, contains both a nucleophilic amine and an electrophilic alkyl chloride. Intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the chlorine atom, leads to the formation of a seven-membered heterocyclic ring, a benzodiazepinone derivative.

Other related intramolecular cyclization reactions have been reported for similar structures. For instance, N-hydroxy-3-phenoxypropanamides can undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) or Lewis acids to form 1,5-benzoxazepinones. ias.ac.in Additionally, reductive cyclization of related 2-(2-nitrophenyl) compounds using reagents like zinc in water can be used to synthesize complex fused heterocyclic systems. rsc.org In some cases, unusual isomerization-cyclization reactions of nitro-substituted amides can occur under microwave conditions to yield fused pyridinone derivatives. researchgate.net

While the primary molecule of interest is an amide, its analog, an N-(2-nitrophenyl)amidine, can undergo base-induced cyclization. Amidines possess a C=N double bond in place of the amide's C=O bond. In the presence of a base, these compounds can cyclize to form benzo[e] researchgate.netumich.edursc.orgtriazine derivatives. This transformation typically involves the deprotonation of the amidine followed by an intramolecular nucleophilic attack on the nitro group, leading to ring closure and subsequent rearrangement to form the stable heterocyclic system.

A specific cyclization reaction has been demonstrated for analogs containing an ethanimidamide core and an alkenyl group. The reaction of iodine with N-(2-nitrophenyl)-N'-[2-(alk-1-enyl)phenyl]ethanimidamides results in an efficient iodocyclization. rsc.org For example, when the alkenyl group is part of a cyclopentene (B43876) ring, the reaction yields a spiro(3,4-dihydroquinazoline)-4,1'-(2'-iodocyclopentane). rsc.org This transformation highlights how the introduction of unsaturation into the molecule's framework opens up further pathways for complex heterocyclic synthesis through electrophilic cyclization. rsc.org

Radical Pathways and Intermediate Species in Transformations of this compound and Analogs

The transformation of this compound and its analogs, particularly into cyclic structures like benzimidazoles, can be facilitated through radical pathways. These reactions are typically initiated by a single-electron transfer (SET) to the nitroaromatic system, which is a well-documented process for inducing cyclization in related compounds. The subsequent steps involve a cascade of intramolecular radical reactions, leading to the final heterocyclic product.

The most plausible radical-mediated pathway for the transformation of this compound commences with the reduction of the nitro group. This initial step is crucial as it generates the first key radical intermediate.

Step 1: Formation of the Nitro Radical Anion

The reaction is initiated by a single-electron transfer from a reducing agent (e.g., a metal like samarium(II) iodide or through electrochemical reduction) to the electron-deficient nitro group of the this compound molecule. This process results in the formation of a nitro radical anion.

Initial Reaction Step

| Reactant | Reagent/Condition | Intermediate Species |

|---|

This nitro radical anion is a key intermediate that drives the subsequent intramolecular cyclization. The unpaired electron density is primarily localized on the nitro group, but it can be delocalized over the aromatic ring, influencing its reactivity.

Step 2: Intramolecular Cyclization

The newly formed nitro radical anion can undergo further reduction and protonation steps, eventually leading to species like nitrosoarenes, which are also susceptible to radical reactions. However, in a concerted radical cascade, the radical anion can initiate an intramolecular attack. In the case of this compound, the side chain presents a site for intramolecular reaction.

It is proposed that the radical character of the reduced nitro group facilitates the formation of a new bond. While a direct attack of the nitro radical anion is possible, it is more likely that further reduction to a nitroso or hydroxylamine (B1172632) species occurs, followed by cyclization. In a purely radical cascade, one plausible pathway involves the intramolecular abstraction of the chlorine atom by a radical centered on the nitrogen or oxygen of the reduced nitro group. However, a more commonly accepted mechanism for similar substrates involves the formation of an o-phenylenediamine (B120857) derivative via reduction of the nitro group, which then undergoes cyclization.

For a direct radical cyclization pathway, the following intermediates can be postulated:

Plausible Radical Intermediates in Cyclization

| Precursor Intermediate | Transformation | Resulting Radical Species |

|---|---|---|

| Nitro Radical Anion | Intramolecular rearrangement and cyclization | Bicyclic Radical Intermediate |

Step 3: Aromatization

The bicyclic radical intermediate formed after the cyclization step is not aromatic. To achieve the stable benzimidazole (B57391) structure, a process of aromatization must occur. This typically involves the elimination of a leaving group and a final oxidation step. In the context of this compound, this would involve the loss of the chlorine atom and a subsequent tautomerization or oxidation to form the aromatic benzimidazole ring.

The specific nature and sequence of these radical intermediates can be influenced by the reaction conditions, such as the type of reducing agent used and the presence of additives. For instance, the use of transition metals can lead to the formation of organometallic intermediates that modulate the radical reactivity.

While direct experimental evidence, such as from Electron Spin Resonance (ESR) spectroscopy, for the specific radical intermediates in the transformation of this compound is not extensively documented in publicly available literature, the proposed pathway is inferred from well-established mechanisms of reductive cyclization of related nitroaromatic compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzimidazole |

Computational Chemistry and Spectroscopic Characterization Applied to N 2 Nitrophenyl Propanamides

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organic compounds. By calculating the electron density, DFT methods can accurately predict molecular geometries, reaction energies, and various electronic properties.

For N-(2-nitrophenyl)propanamides, DFT calculations are employed to explore potential reaction mechanisms, such as nucleophilic substitution at the chlorinated carbon or reactions involving the amide linkage. Theoretical studies on similar molecules have used functionals like B3LYP and M06-2X to map potential energy surfaces, identify transition states, and calculate activation energies for proposed reaction pathways. researchgate.netnih.gov

Furthermore, DFT is crucial for understanding the electronic properties that dictate the molecule's reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of 3-chloro-N-(2-nitrophenyl)propanamide via DFT

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Localized on the nitrophenyl ring | Region susceptible to electrophilic attack |

| LUMO Energy | Localized on the nitro group and amide carbonyl | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderately low | Indicates potential for reactivity and charge-transfer interactions |

| Dipole Moment (μ) | Significant | Suggests a polar molecule with strong intermolecular dipole-dipole forces |

| MEP Map | Negative potential (red) near nitro and carbonyl oxygens; Positive potential (blue) near amide N-H | Predicts sites for hydrogen bonding and nucleophilic/electrophilic interactions |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. For a molecule like this compound, which possesses several rotatable bonds, MD is essential for exploring its conformational landscape. nih.gov

The key degrees of freedom include rotation around the C-N amide bond, the N-C(aryl) bond, and the single bonds within the 3-chloropropyl chain. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states (conformers). rsc.org This analysis helps in understanding how the molecule might fold and adapt its shape in different phases (gas, liquid, or solid-state) or when interacting with other molecules. For instance, simulations on related nitrophenyl compounds have been used to probe the structure and interactions of the bulk molecules, revealing details about their dynamic behavior. nih.gov

Table 2: Objectives of Molecular Dynamics Simulation for this compound

| Simulation Objective | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of low-energy conformers and their relative populations. | Understanding the molecule's predominant shapes. |

| Dihedral Angle Distribution | Analysis of rotation around key bonds (e.g., amide C-N bond). | Assessing the flexibility and steric hindrance within the molecule. |

| Radial Distribution Functions | Characterizing the solvation shell and intermolecular interactions in a solvent. | Predicting solubility and interaction patterns in solution. |

| Hydrogen Bond Analysis | Tracking the formation and lifetime of intra- and intermolecular hydrogen bonds. | Elucidating key interactions that stabilize specific conformations. |

Spectroscopic Analysis in Structural Elucidation and Mechanistic Studies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds and for tracking changes during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the amide proton (N-H), and the two methylene (B1212753) groups (-CH₂-) of the propanamide chain. docbrown.info The aromatic protons would appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The amide proton would likely be a broad singlet. The two methylene groups would appear as triplets due to spin-spin coupling with each other. docbrown.info

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (amide), the aromatic carbons (with and without attached protons), and the two aliphatic carbons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Aromatic (C₆H₄) | 7.5 - 8.5 | Multiplets (ddd, td, etc.) |

| Amide (N-H) | > 8.5 | Broad Singlet |

| -CH₂-CO- | ~2.9 | Triplet |

| -CH₂-Cl | ~3.9 | Triplet |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. nih.gov The amide I band (primarily C=O stretching) would appear as a very strong absorption around 1680 cm⁻¹. nih.govdocbrown.info The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong bands near 1500 cm⁻¹ and 1340 cm⁻¹, respectively. nih.gov

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Amide I (C=O) | Stretch | ~1680 |

| Nitro (NO₂) | Asymmetric Stretch | ~1500 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of a chlorine atom, cleavage of the amide bond, or loss of the nitro group. researchgate.net

X-ray Crystallography and Solid-State Conformations of Amides

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not available, analysis of closely related structures, such as 3-chloro-N-(2-nitrophenyl)benzamide, provides a robust model for its expected solid-state conformation. nih.gov

In such structures, the central amide fragment is typically planar or nearly planar. nih.gov A key feature is the relative orientation of the aromatic ring and the amide plane, defined by dihedral angles. An intramolecular hydrogen bond between the amide N-H group and an oxygen atom of the ortho-nitro group is highly probable, forming a stable six-membered ring (an S(6) ring motif). nih.gov This interaction significantly influences the conformation, locking the relative orientation of the amide and the nitrophenyl ring.

Table 5: Expected Crystallographic Data and Geometric Parameters (based on an analog)

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell |

| Amide Group | Essentially planar | Characteristic of the partial double-bond character of the C-N bond |

| Dihedral Angle (Amide plane to Nitrophenyl ring) | Small (< 10°) | Indicates a relatively co-planar arrangement stabilized by intramolecular H-bonding |

| Intramolecular H-Bond | N-H···O (nitro) | A major factor determining the molecular conformation |

| Intermolecular Interactions | C-H···O hydrogen bonds | Key interactions that direct crystal packing and stabilize the solid-state structure |

Applications in Advanced Organic Synthesis

Role as Key Synthetic Intermediates for Complex Organic Molecules

The utility of 3-chloro-N-(2-nitrophenyl)propanamide as a synthetic intermediate is anchored in the distinct reactivity of its constituent parts. The molecule possesses two primary reaction sites: the electrophilic carbon atom attached to the chlorine and the nitro group on the aromatic ring. This dual functionality allows for sequential or tandem reactions to build molecular complexity.

The chloroalkyl side chain serves as a handle for introducing a variety of substituents through nucleophilic substitution reactions. This feature is fundamental to its role as a building block. For instance, the chlorine atom can be displaced by a range of nucleophiles, such as amines, thiols, or azides, thereby elongating or functionalizing the side chain.

Simultaneously, the ortho-nitro group is a versatile precursor to an amino group via reduction. The resulting aniline (B41778) derivative opens up a new set of possible transformations, including diazotization or, more significantly, intramolecular cyclization reactions where the newly formed amine can react with the side chain. This strategic positioning of functional groups is a classic design element in synthetic chemistry, enabling the construction of intricate polycyclic systems from a relatively simple starting material. The synthesis of a related compound, 3-chloro-N-(2-nitrophenyl)benzamide, from 3-chlorobenzoic acid and 2-nitroaniline (B44862) highlights the fundamental amide bond formation that creates this class of intermediates. nih.gov

Precursors for Heterocyclic Compound Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those containing nitrogen. The proximity of the nitro group and the chloro-substituted side chain is ideal for intramolecular cyclization strategies, which are highly efficient for ring formation.

The most prominent pathway involves the chemical reduction of the nitro group to an amine. Under appropriate conditions, this reduction can be followed by an in-situ intramolecular nucleophilic attack of the newly formed amino group on the electrophilic carbon bearing the chlorine atom. This "reductive cyclization" process would lead to the formation of a seven-membered diazepine (B8756704) ring system, a core structure found in many pharmacologically active compounds. While direct literature on this specific transformation for this compound is sparse, the strategy is well-established for analogous compounds. For example, the reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine derivatives is a key step in the synthesis of pyrrolo mdpi.comnih.govbenzodiazepines, a class of potent anticancer agents. nih.gov

Furthermore, this intermediate can be envisioned as a precursor to quinoxalinone derivatives. A synthetic route analogous to known procedures would involve the reduction of the nitro group, followed by intramolecular cyclization. A similar strategy has been demonstrated where N-(2-amino-4-chloro-phenyl)-2-chloro acetamide (B32628) undergoes cyclization to form a quinoxalin-2-one. sapub.org Quinoxalines are a privileged class of heterocycles with a vast range of biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.comnih.govsapub.orgmdpi.combenthamdirect.com

Strategies for Constructing Bioactive Molecular Scaffolds

The molecular framework of this compound is a valuable starting point for the development of bioactive compounds. The chloroacetamide and nitrophenyl moieties are present in various molecules that exhibit biological effects. For example, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.goveurjchem.com

The true potential of this compound lies in its ability to be transformed into more complex heterocyclic scaffolds known for their pharmacological importance. As mentioned, it is a logical precursor to benzodiazepines and quinoxalines, which are core structures in numerous approved drugs.

Benzodiazepines: This class of compounds is renowned for its anxiolytic, sedative, and anticonvulsant properties. The synthesis of tricyclic benzodiazepines, such as alprazolam and triazolam, often involves the cyclization of intermediates containing a pre-formed diazepine ring. researchgate.net The intramolecular cyclization of reduced this compound would provide a direct entry into this important scaffold.

Quinoxalines: Quinoxaline (B1680401) derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comsapub.org The synthesis of quinoxalinone derivatives from ortho-phenylenediamine precursors is a common and effective strategy. mdpi.commdpi.com By leveraging the reactivity of this compound, medicinal chemists can access novel quinoxaline structures for biological screening. For instance, novel quinoxaline-3-propanamides have been synthesized and investigated as potential VEGFR-2 inhibitors. nih.gov

The ability to generate libraries of diverse heterocyclic compounds from a single, versatile precursor is a cornerstone of modern drug discovery.

Functional Group Interconversions and Derivatization Strategies

The chemical versatility of this compound is further demonstrated by the array of possible functional group interconversions and derivatization strategies that can be applied to its structure. These transformations allow chemists to fine-tune the molecule's properties and introduce new reactive sites for further elaboration.

The primary functional groups—the chloroalkane, the nitroarene, and the amide—can each be selectively modified.

Table 1: Potential Functional Group Interconversions

| Functional Group | Transformation | Reagents/Conditions | Resulting Group/Use |

|---|---|---|---|

| Alkyl Chloride (-Cl) | Nucleophilic Substitution | NaN₃, KCN, R₂NH, RSH | Azide, Nitrile, Amine, Thioether |

| Nitro Group (-NO₂) | Reduction | H₂/Pd, Sn/HCl, Fe/AcOH | Amino Group (-NH₂) |

| Amide (-CONH-) | Hydrolysis | Acid or Base | Carboxylic Acid and Aniline |

| Amide (-CONH-) | Reduction | LiAlH₄, BH₃ | Secondary Amine (-CH₂NH-) |

The chloro group is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the introduction of azides (for subsequent reduction to amines or use in click chemistry), nitriles (which can be hydrolyzed to carboxylic acids or reduced to amines), and various other carbon, nitrogen, oxygen, and sulfur-based functionalities. This flexibility is critical for creating analogues and derivatives for structure-activity relationship (SAR) studies. evitachem.com

The nitro group is arguably the most versatile functional group on the molecule for synthetic manipulation. Its reduction to an amino group is a key transformation that dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center. evitachem.com This new amino group can then be acylated, alkylated, or used in cyclization reactions as previously discussed.

The amide bond itself is robust but can be cleaved under hydrolytic conditions (acidic or basic) to regenerate the parent 2-nitroaniline and 3-chloropropanoic acid, or it can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride.

These derivatization strategies underscore the role of this compound as a versatile platform molecule, from which a multitude of more complex and potentially bioactive structures can be accessed.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Amidation

The development of new catalytic systems for amide bond formation is a primary focus, aiming to overcome the limitations of traditional methods that often require stoichiometric activating agents and generate significant waste. researchgate.netcatalyticamidation.info Future research is centered on creating more efficient, selective, and environmentally benign catalysts.

One promising area is the use of transition metal catalysts. Copper-based systems, for instance, have shown utility in C-H bond amidation, enabling the direct formation of C-N bonds. nih.gov Research is ongoing to expand the scope of these catalysts to include a wider range of substrates and to improve their turnover numbers and frequencies. nih.gov Other transition metals like ruthenium, rhodium, iron, palladium, and gold are also being investigated for their catalytic activity in various amidation reactions, including oxidative amidation and aminocarbonylation. benthamdirect.com

Beyond transition metals, organocatalysis presents a valuable alternative. Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids, operating under milder conditions. catalyticamidation.infodur.ac.uk Mechanistic studies suggest that these catalysts may act cooperatively, with multiple boron atoms involved in the activation of the carboxylic acid. catalyticamidation.info The discovery of novel organocatalysts, such as those based on 1,2,3-triazolium salts for phase transfer catalysis, is another active area of investigation. rcsi.com Furthermore, novel inorganic clusters, like telluroniobates, have demonstrated catalytic activity for amidation reactions, opening new avenues for catalyst design. rsc.org

Recent developments also include the exploration of synergistic catalytic systems, where the combination of two different catalysts leads to enhanced reactivity. dur.ac.uk This "cooperative catalysis" approach is being investigated to tackle less reactive acid-amine combinations. dur.ac.uk

Table 1: Examples of Emerging Catalytic Systems for Amidation

| Catalyst Type | Example | Reaction Type | Key Features |

| Transition Metal | Copper Complexes | C-H Bond Amidation | Direct C-N bond formation. nih.gov |

| Ruthenium Complexes | Direct Amidation of Phenols | Forms η⁶-arene-Ru complex as a driving force. researchgate.net | |

| Organocatalyst | Arylboronic Acids | Direct Amidation | Mild reaction conditions, potential for cooperative catalysis. catalyticamidation.infodur.ac.uk |

| 1,2,3-Triazolium Salts | Phase Transfer Catalysis | Chiral catalysts for stereoselective synthesis. rcsi.com | |

| Inorganic Cluster | Telluroniobates | Imidation/Amidation | Controllable synthesis of cyclic imides and bi-amides. rsc.org |

Advancements in Sustainable and Green Synthesis of N-Arylpropanamides

The principles of green chemistry are increasingly influencing the synthesis of N-arylpropanamides and other amides. The goal is to develop methodologies that are more environmentally friendly, safer, and more resource-efficient. rsc.org This involves minimizing waste, using less hazardous chemicals, and reducing energy consumption. instras.comnih.gov

A key trend is the move towards catalytic direct amidation, which uses a catalyst to directly couple a carboxylic acid and an amine, with water as the only byproduct. dur.ac.uk This approach avoids the use of stoichiometric coupling agents that generate significant waste. catalyticamidation.infocatalyticamidation.info Visible-light photoredox catalysis is an emerging sustainable strategy for amide synthesis. nih.gov This method uses light energy to drive the reaction, often under mild conditions, and can enable the use of a wide range of starting materials. nih.gov

The use of greener solvents, or even solvent-free conditions, is another important aspect of sustainable synthesis. nih.govnih.gov Water is an ideal green solvent, and researchers are developing catalytic systems that are effective in aqueous media. nih.govnih.gov Microwave-assisted and ultrasound-assisted synthesis are also being explored as energy-efficient alternatives to conventional heating. nih.govnih.gov

Furthermore, there is a growing interest in using bio-based starting materials and biocatalysis. rsc.org Enzymes, such as ATP-dependent amide bond synthetases, can catalyze amide bond formation with high selectivity and under mild conditions. rsc.org The development of robust and promiscuous enzymes could provide a highly sustainable route to a wide range of amides. rsc.org

Exploration of New Reactivity Modes and Transformations for Halogenated and Nitrated Amides

The presence of halogen and nitro groups on the amide scaffold, as in 3-chloro-N-(2-nitrophenyl)propanamide, offers opportunities for exploring new reactivity and synthetic transformations.

For halogenated amides, particularly α-haloamides, research is focused on their use in C-C cross-coupling reactions and radical-mediated transformations to form cyclic compounds. nih.gov A significant recent development is the invention of N-X anomeric amides as powerful electrophilic halogenating reagents. chemrxiv.orgresearchgate.netchemrxiv.org These reagents take advantage of the stored energy in the pyramidalized nitrogen to achieve halogenation of otherwise unreactive compounds under mild conditions. chemrxiv.orgresearchgate.net This opens up new possibilities for the synthesis of complex halogenated molecules. chemrxiv.org

Regarding nitrated amides, a key area of research is the transformation of the nitro group into other functionalities. One-pot protocols are being developed for the direct conversion of nitroarenes into N-aryl amides. rsc.org These methods typically involve a metal-free reduction of the nitro group followed by acylation, avoiding the need to handle potentially toxic aniline (B41778) intermediates. rsc.org Additionally, the direct reaction of amides with nitric oxide to form diazeniumdiolates represents a novel transformation, offering a new class of NO-releasing compounds with potential pharmaceutical applications. acs.org The reactivity of the amide itself can also be altered, with recent reports on the nitrogenation of tertiary amides to form nitriles via C-C and C-N bond cleavage, using sodium nitrite (B80452) as the nitrogen source. chinesechemsoc.org

Integration of Computational Design and Machine Learning in Synthetic Route Planning

Several computational approaches are being developed. Template-based methods use a library of known reaction templates to identify possible disconnections in the target molecule. nih.gov In contrast, template-free methods use generative models to propose reactants without relying on predefined reaction rules. arxiv.org Hybrid approaches that combine rule-based systems with machine learning are also being explored to leverage the strengths of both. the-scientist.comchemrxiv.org

Table 2: Comparison of Computational Retrosynthesis Approaches

| Approach | Description | Advantages |

| Template-Based | Uses a predefined library of reaction templates to identify synthetic steps. nih.gov | Relies on established chemical knowledge, can be highly accurate for known reaction types. nih.gov |

| Template-Free | Employs generative machine learning models to propose reactants without explicit reaction rules. arxiv.org | Can discover novel and unconventional synthetic routes. arxiv.org |

| Hybrid | Combines rule-based expert systems with machine learning algorithms. the-scientist.com | Balances the reliability of known chemistry with the exploratory power of AI. the-scientist.com |

Potential Applications in Materials Science (e.g., Polymers, Covalent Organic Frameworks)

The amide functional group is a crucial building block in materials science, particularly in the development of polymers and covalent organic frameworks (COFs). numberanalytics.comnumberanalytics.com The unique properties of the amide bond, including its rigidity and ability to form strong hydrogen bonds, are leveraged to create materials with specific and desirable characteristics.

In polymer chemistry, amides are the defining feature of polyamides, such as nylon. numberanalytics.com Research is ongoing to develop new types of polyamides and polyester (B1180765) amides with enhanced properties, such as improved thermal stability, mechanical strength, and biodegradability, for a wide range of applications. numberanalytics.comrsc.org These materials are used in textiles, automotive parts, and biomedical applications. numberanalytics.comrsc.org

Covalent organic frameworks (COFs) are a class of crystalline porous materials with ordered structures. eurekalert.org The incorporation of amide linkages into COFs can enhance their stability and functionality. acs.orgacs.org Amide-linked COFs are being explored for a variety of applications, including heterogeneous catalysis, photocatalysis, and separations. eurekalert.orgrsc.orgnih.gov The regular and porous structure of COFs, combined with the chemical functionality of the amide groups, makes them promising materials for these applications. eurekalert.org Recent research has focused on developing new synthetic methods for amide-linked COFs, such as the oxidative conversion of imine-linked COFs, to improve their properties and expand their potential uses. acs.orgacs.org

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-N-(2-nitrophenyl)propanamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution. A cold solution of 2-nitroaniline reacts with chloropropionyl chloride in anhydrous dichloromethane at −10°C for 1 hour. After aqueous work-up, the product is purified by recrystallization (e.g., using dichloromethane/hexane). This method ensures minimal side reactions due to controlled temperature and solvent choice, yielding >95% purity . For scalability, acetonitrile at 50°C for 24 hours can replace DCM, though reaction monitoring via TLC (hexane/ethyl acetate, 7:3) is critical .

Advanced: How can reaction conditions be optimized for regioselective synthesis?

Methodological Answer:

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, acetonitrile enhances nucleophilicity at higher temperatures (50°C), favoring amine substitution over elimination. Computational tools like density functional theory (DFT) (e.g., B3LYP/6-31G*) predict transition-state energies to identify optimal pathways. Exact exchange terms in DFT functionals improve accuracy for thermochemical properties like bond dissociation energies . Experimental validation via <sup>1</sup>H NMR kinetic studies can resolve competing pathways .

Basic: What characterization techniques validate the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.232 Å, C–N at 1.342 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .

- NMR/IR : <sup>1</sup>H NMR shows aromatic protons at δ 7.51–6.87 ppm and methylene protons at δ 3.90/2.63 ppm. IR confirms amide C=O stretches at ~1700 cm⁻¹ and NO2 stretches at 1373 cm⁻¹ .

- SHELX refinement : For crystallographic data, SHELXL refines anisotropic displacement parameters and validates H-atom placement .

Advanced: How are crystallographic challenges (e.g., twinned data) addressed?

Methodological Answer:

Twinned data require integration of SHELXD (for structure solution) and SHELXE (for density modification). The HKLF5 format in SHELXL handles twinning operators. For visualization, ORTEP-3 plots anisotropic displacement ellipsoids at 50% probability, clarifying disorder . High-resolution data (θ > 25°) improve refinement, with R-factors < 0.05 indicating reliability .

Basic: How is biological activity (e.g., enzyme inhibition) assessed?

Methodological Answer:

- In vitro assays : HIV-1 reverse transcriptase (RT) inhibition is tested via colorimetric assays (e.g., ELISA-based dNTP incorporation). IC50 values are derived from dose-response curves .

- Antibacterial screening : MIC values against Gram-positive/negative strains are determined using broth microdilution (CLSI guidelines) .

Advanced: How do computational methods predict ligand-target interactions?

Methodological Answer:

Molecular docking (AutoDock Vina) models binding to G-quadruplex DNA or enzymes like MurA. Parameters include grid boxes centered on active sites (e.g., 20 ų) and Lamarckian genetic algorithms. Multiwfn analyzes electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions, correlating with experimental IC50 values .

Advanced: How are spectroscopic and crystallographic data contradictions resolved?

Methodological Answer:

Discrepancies (e.g., NMR vs. X-ray bond lengths) are resolved via topology analysis in Multiwfn. Electron localization function (ELF) plots identify resonance effects, while Hirshfeld surfaces quantify intermolecular interactions. For example, C–H···O contacts (<3.2 Å) confirmed by crystallography may explain NMR splitting patterns .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

- Substituent variation : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., 4-sulfamoyl) or donating groups (e.g., 4-methoxy) to modulate activity .

- QSAR modeling : Use Gaussian09 to compute descriptors (logP, polarizability) and build regression models (R² > 0.85) linking structure to RT inhibition .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use nitrile gloves, fume hoods, and sealed containers to avoid inhalation/contact.

- Quench reactions with NaHCO3 to neutralize residual chloropropionyl chloride.

- Dispose of waste via halogen-specific protocols (e.g., activated carbon adsorption) .

Advanced: How do solvent effects influence spectroscopic properties?

Methodological Answer:

Solvent polarity shifts UV-Vis absorption (e.g., λmax in DMSO vs. ethanol) via stabilization of excited states. Time-dependent DFT (TD-DFT) with PCM solvent models predicts these shifts. Experimental validation uses a Cary 5000 spectrophotometer with pathlength corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.